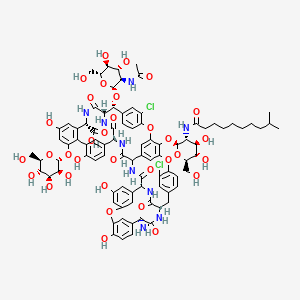

Teicoplanin A2-5

Description

Properties

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBQKTSCJKPYIO-RLDSMAAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872356 | |

| Record name | Teichomycin A2 factor 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91032-38-1 | |

| Record name | Teicoplanin A2-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teichomycin A2 factor 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEICOPLANIN A2-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55234TX04D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Complexity: A Technical Guide to the Structural Elucidation of Teicoplanin A2-5 by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin, a potent glycopeptide antibiotic, is a critical tool in the fight against serious Gram-positive bacterial infections. It exists as a complex of five major components, designated A2-1 through A2-5, which share a common heptapeptide core and glycosylation pattern but differ in the structure of their N-acyl side chains.[1][2] This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) spectroscopic strategies employed for the complete structural elucidation of Teicoplanin A2-5, the component featuring a (Z)-4-decenoyl fatty acid moiety.

The Structural Challenge of this compound

The structural determination of this compound presents a significant challenge due to its large size (molecular weight of 1893.7 g/mol ), conformational flexibility, and the presence of numerous overlapping signals in its NMR spectra.[3] The core structure consists of a chlorinated, cross-linked heptapeptide aglycone, glycosylated with D-mannose and N-acetyl-D-glucosamine (NAG) residues. The defining feature of the A2-5 component is the (Z)-4-decenoyl fatty acid chain attached to the second glucosamine sugar.[4] The complete elucidation requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the through-bond and through-space connectivities that define its three-dimensional structure.

The NMR Spectroscopic Toolkit

A combination of advanced NMR experiments is essential for the comprehensive structural analysis of this compound.[5] These experiments provide complementary information that, when pieced together, reveals the complete molecular architecture.

-

¹H NMR: Provides initial information on the number and types of protons present.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing out spin systems within the amino acid and sugar residues.

-

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons within a single amino acid or sugar residue from a single cross-peak.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments, such as linking amino acids, attaching sugars to the peptide core, and determining the position of the fatty acid chain.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for determining the three-dimensional structure and stereochemistry.

Experimental Protocols

The following sections outline the typical experimental methodologies for acquiring high-quality NMR data for this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: this compound should be purified to >95% homogeneity, typically by reversed-phase high-performance liquid chromatography (HPLC), to minimize interference from other A2 components.[6]

-

Solvent: The sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of H₂O/D₂O, to a concentration of approximately 5-10 mg/mL. DMSO-d₆ is often preferred as it solubilizes the lipophilic fatty acid chain well and allows for the observation of exchangeable amide and hydroxyl protons.

-

NMR Tube: The solution is transferred to a high-quality 5 mm NMR tube. It is essential to filter the sample to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

All NMR experiments are typically performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe to enhance sensitivity.

Table 1: Typical Acquisition Parameters for 2D NMR Experiments of this compound

| Experiment | Parameter | Typical Value |

| COSY | Spectral Width (¹H) | 12 ppm |

| Number of Points (F2) | 2048 | |

| Number of Increments (F1) | 512 | |

| Scans per Increment | 8-16 | |

| TOCSY | Mixing Time | 80 ms |

| Spectral Width (¹H) | 12 ppm | |

| Number of Points (F2) | 2048 | |

| Number of Increments (F1) | 512 | |

| Scans per Increment | 16-32 | |

| HSQC | Spectral Width (¹H) | 12 ppm |

| Spectral Width (¹³C) | 180 ppm | |

| Number of Points (F2) | 2048 | |

| Number of Increments (F1) | 256 | |

| Scans per Increment | 32-64 | |

| HMBC | Spectral Width (¹H) | 12 ppm |

| Spectral Width (¹³C) | 200 ppm | |

| Long-Range Coupling Delay | 60-100 ms | |

| Number of Points (F2) | 2048 | |

| Number of Increments (F1) | 512 | |

| Scans per Increment | 64-128 | |

| NOESY | Mixing Time | 200-500 ms |

| Spectral Width (¹H) | 12 ppm | |

| Number of Points (F2) | 2048 | |

| Number of Increments (F1) | 512 | |

| Scans per Increment | 32-64 |

Data Processing

The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, NMRPipe). Processing typically involves:

-

Apodization: Application of a window function (e.g., sine-bell) to improve the signal-to-noise ratio and resolution.

-

Fourier Transformation: Conversion of the time-domain data into the frequency domain.

-

Phasing: Correction of the phase of the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Removal of baseline distortions.

Step-by-Step Structural Elucidation Workflow

The process of elucidating the structure of this compound from the NMR data follows a logical progression.

Data Presentation: NMR Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on published data for the structurally analogous Teicoplanin A2-2 derivative, and estimated values for the unique (Z)-4-decenoyl fatty acid chain.[7]

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for the Aglycone Core and Sugar Moieties of this compound (in DMSO-d₆)

| Residue | Atom | δ ¹³C (ppm) | δ ¹H (ppm) |

| Heptapeptide Core | |||

| Tyr-1 | Cα | 56.2 | 4.85 |

| Cβ | 37.1 | 3.10, 2.80 | |

| Tyr-2 | Cα | 58.5 | 5.45 |

| Cβ | 36.9 | 3.25, 2.95 | |

| ... | ... | ... | ... |

| Sugars | |||

| D-Mannose | C1 | 101.8 | 4.75 |

| C2 | 70.5 | 3.60 | |

| ... | ... | ... | |

| N-Acetyl-D-Glucosamine (NAG) | C1 | 97.5 | 5.20 |

| C2 | 56.8 | 3.80 | |

| ... | ... | ... |

Table 3: Estimated ¹H and ¹³C NMR Chemical Shift Assignments for the (Z)-4-Decenoyl Fatty Acid Chain of this compound (in DMSO-d₆)

| Atom | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) |

| C1' | 172.5 | - | - |

| C2' | 35.8 | 2.25 | t, 7.4 |

| C3' | 25.1 | 2.15 | q, 7.2 |

| C4' | 128.9 | 5.35 | m |

| C5' | 129.5 | 5.38 | m |

| C6' | 26.8 | 2.05 | q, 7.0 |

| C7' | 28.9 | 1.28 | m |

| C8' | 31.2 | 1.25 | m |

| C9' | 22.1 | 1.23 | m |

| C10' | 13.9 | 0.85 | t, 7.1 |

Key Structural Insights from NMR Data

The combination of these NMR experiments provides critical structural information:

-

Sequence and Connectivity: HMBC correlations are key to establishing the amino acid sequence and identifying the attachment points of the sugar moieties to the peptide backbone. For instance, an HMBC correlation between the anomeric proton of the D-mannose and a carbon in a specific amino acid residue confirms the glycosylation site.

-

Fatty Acid Chain Confirmation: The unique signals of the (Z)-4-decenoyl chain in the ¹H and ¹³C spectra, and their correlations in COSY and HMBC, confirm its structure and its attachment to the N-acetyl-D-glucosamine residue.

-

Stereochemistry and 3D Structure: NOESY data provides through-space correlations between protons. These Nuclear Overhauser Effects (NOEs) are distance-dependent and are crucial for determining the relative stereochemistry of the amino acids and the overall conformation of the molecule in solution. Key NOEs between the fatty acid chain and the peptide core can reveal the spatial orientation of the lipophilic tail.

Conclusion

The structural elucidation of this compound is a complex undertaking that relies heavily on the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, researchers can meticulously piece together the intricate architecture of this important antibiotic. This detailed structural knowledge is fundamental for understanding its mechanism of action, interpreting structure-activity relationships, and guiding the development of new, more effective glycopeptide antibiotics to combat the growing threat of bacterial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. www-oc.chemie.uni-regensburg.de [www-oc.chemie.uni-regensburg.de]

- 3. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Teicoplanin A2-5: A Physicochemical Deep Dive into the Most Non-Polar Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physicochemical properties of Teicoplanin A2-5, distinguished as the most non-polar analog within the teicoplanin complex of glycopeptide antibiotics. Understanding these properties is paramount for its effective development, formulation, and therapeutic application. This compound, like its counterparts, inhibits bacterial cell wall synthesis, exhibiting potent activity against a range of Gram-positive bacteria.[1][2][3] Its unique lipophilicity, however, influences its pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties

This compound is a complex glycopeptide with the chemical formula C89H99Cl2N9O33 and a molecular weight of approximately 1893.7 g/mol . Its defining feature is the N-acyl side chain, which in the case of A2-5 is a branched C11 fatty acid moiety. This structural characteristic is the primary determinant of its pronounced non-polar nature compared to the other A2 analogs.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound, providing a comparative overview.

| Property | Value | Remarks |

| Molecular Formula | C89H99Cl2N9O33 | - |

| Molecular Weight | ~1893.7 g/mol | - |

| Lipophilicity (log kw) | Highest among A2 analogs | The capacity factor (log kw), a measure of lipophilicity determined by RP-HPLC, is directly related to the length and branching of the N-acyl side chain. While a precise value for A2-5 is not readily available in literature, studies consistently show it has the longest retention time, indicating the highest lipophilicity.[6] |

| Calculated logP | 4.86450 | This is a computationally derived value and may differ from experimentally determined values. |

| Aqueous Solubility | Low | The teicoplanin complex is reported to be soluble in water at 10 mg/mL.[7] However, as the most non-polar analog, the aqueous solubility of isolated this compound is expected to be significantly lower. |

| Organic Solvent Solubility | Soluble | Readily soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.

Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the capacity factor (log kw), an experimental measure of lipophilicity.

Principle: The analyte is partitioned between a non-polar stationary phase and a polar mobile phase. The retention time of the compound is directly proportional to its lipophilicity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase C8 or C18 column (e.g., Deltabond C8, Waters Symmetry C18).[6][8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound of known concentrations in a suitable solvent.

-

Injection: Inject a fixed volume of the standard solution onto the HPLC column.

-

Elution: Elute the compound using the specified mobile phase conditions.

-

Data Analysis: Determine the retention time (tR) of the this compound peak. The retention factor (k) is calculated using the formula: k = (tR - t0) / t0, where t0 is the void time. The capacity factor (log kw) is then determined by extrapolating the retention factors obtained with different mobile phase compositions to a mobile phase of 100% water.

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a buffer of a specific pH) over a defined period. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound solid powder.

-

Purified water or buffer solution of desired pH.

-

Shaker or rotator.

-

Centrifuge.

-

HPLC system for quantification.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of water or buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as RP-HPLC with UV detection, by comparing the peak area to a standard curve of known concentrations.

Visualizations

Physicochemical Characterization Workflow for this compound

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

Relationship Between Acyl Side Chain and Lipophilicity

The following diagram illustrates the direct relationship between the structure of the N-acyl side chain of Teicoplanin A2 analogs and their resulting lipophilicity.

References

- 1. apexbt.com [apexbt.com]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Factors affecting the normal and branched-chain acyl moieties of teicoplanin components produced by Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity of teicoplanin antibiotics as assessed by reversed phase high-performance liquid chromatography: quantitative structure-property and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teicoplanin - LKT Labs [lktlabs.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Lipid Tail in Teicoplanin A2-5's Antimicrobial Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The commercially available formulation is a complex of several components, with the Teicoplanin A2 group being the most abundant and clinically relevant. This group is a mixture of five structurally similar molecules (A2-1, A2-2, A2-3, A2-4, and A2-5) that are distinguished by the structure of their N-acyl side chain, often referred to as the lipid tail. This technical guide delves into the crucial role of this lipid tail in the antimicrobial activity of Teicoplanin A2-5. It explores how variations in the lipid tail's length and branching influence the molecule's lipophilicity, its interaction with the bacterial cell membrane, and ultimately, its efficacy in inhibiting peptidoglycan synthesis. This document provides a comprehensive overview of the available data, details key experimental protocols for studying these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Teicoplanin A2 Complex and its Lipid Tails

Teicoplanin is a complex mixture of glycopeptides produced by the bacterium Actinoplanes teichomyceticus. The A2 complex, comprising five major components (A2-1, A2-2, A2-3, A2-4, and A2-5), constitutes the primary active principle of the drug.[1][2] These components share the same heptapeptide core but differ in the fatty acid moiety attached to the N-acetyl-β-D-glucosamine sugar.[1][2] This acyl chain, or lipid tail, varies in length and branching, conferring different degrees of lipophilicity to each A2 component.[3]

The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for peptidoglycan polymerization.[1] The presence of the lipid tail is a key structural feature that distinguishes teicoplanin from vancomycin and is thought to play a multifaceted role in its antimicrobial activity.

The Multifaceted Role of the Lipid Tail

The lipid tail of this compound is not merely a passive structural element; it actively contributes to the antibiotic's potency and spectrum of activity through several mechanisms:

-

Membrane Anchoring: The hydrophobic nature of the lipid tail facilitates the anchoring of the teicoplanin molecule to the bacterial cytoplasmic membrane. This localization increases the effective concentration of the antibiotic at the site of peptidoglycan synthesis, where its target, Lipid II, is located. This enhanced local concentration is believed to contribute significantly to teicoplanin's potent activity.

-

Enhanced Target Binding: By anchoring to the membrane, the lipid tail may pre-orient the glycopeptide core for optimal binding to the D-Ala-D-Ala terminus of membrane-bound Lipid II. This can lead to an increased affinity and a more efficient inhibition of cell wall synthesis.

-

Activity Against Resistant Strains: The interaction with the bacterial membrane conferred by the lipid tail is particularly important for activity against certain vancomycin-resistant strains. While the primary mechanism of resistance often involves the alteration of the D-Ala-D-Ala target, the membrane-anchoring property of teicoplanin may allow it to overcome this resistance to some extent by interacting with other components of the cell wall synthesis machinery or by disrupting membrane integrity.

-

Influence on Pharmacokinetics: The lipophilicity imparted by the fatty acid chain influences the pharmacokinetic properties of the different A2 components, affecting their distribution and half-life in the body.[3]

Data Presentation: Antimicrobial Activity of Teicoplanin A2

While the Teicoplanin A2 complex is known to be highly active against a range of Gram-positive pathogens, detailed quantitative data directly comparing the Minimum Inhibitory Concentrations (MICs) of the individual A2 components (A2-1 through A2-5) are not extensively available in publicly accessible literature. Studies often report the MIC of the entire teicoplanin complex. However, it is generally acknowledged that the A2 components possess similar and potent antimicrobial activity.

The following tables summarize the available MIC data for the Teicoplanin complex against key Gram-positive bacteria.

| Bacterial Species | Teicoplanin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.125 - 2 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.5 - 1 | 1 - 2 |

| Enterococcus faecalis | 0.25 - 2 | 0.5 | 1 |

| Enterococcus faecium | ≤0.06 - 1 | 0.25 | 0.5 |

| Streptococcus pneumoniae | ≤0.015 - 0.25 | 0.03 | 0.125 |

| Clostridium difficile | 0.03 - 0.25 | 0.06 | 0.125 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here are a general representation from various studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activity of Teicoplanin and the role of its lipid tail.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

4.1.1. Broth Microdilution Method (According to CLSI guidelines)

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.

Protocol:

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the teicoplanin stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).

-

The last well in each row should contain only broth and serve as a growth control.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is read as the lowest concentration of teicoplanin at which there is no visible growth (i.e., the well is clear).

4.1.2. E-test (Epsilometer Test) Method

Principle: The E-test consists of a predefined, stable gradient of antibiotic on a plastic strip. When applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Protocol:

-

Preparation of Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Allow the agar surface to dry for 5-15 minutes.

-

-

Application of E-test Strip:

-

Using sterile forceps, place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.

-

Ensure the entire length of the strip is in contact with the agar surface. Do not move the strip once it has been applied.

-

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Reading the Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Assessment of Bacterial Membrane Interaction

4.2.1. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur during a binding event. By titrating a solution of teicoplanin into a solution containing bacterial membrane vesicles or liposomes, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Protocol:

-

Preparation of Membrane Vesicles/Liposomes: Prepare bacterial membrane vesicles from the target organism or unilamellar liposomes with a lipid composition mimicking the bacterial membrane.

-

Sample Preparation:

-

Dialyze both the teicoplanin solution and the membrane vesicle/liposome suspension against the same buffer to minimize heats of dilution.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles.

-

-

ITC Experiment:

-

Load the teicoplanin solution into the ITC syringe.

-

Fill the sample cell with the membrane vesicle/liposome suspension.

-

Perform a series of small, sequential injections of the teicoplanin solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis: The resulting data (a series of heat-change peaks) are integrated and plotted against the molar ratio of teicoplanin to lipid. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Mandatory Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of peptidoglycan synthesis by Teicoplanin.

Experimental Workflow: MIC Determination by Broth Microdilution

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Role of the Lipid Tail in Teicoplanin Activity

Caption: The central role of the lipid tail in Teicoplanin's activity.

Conclusion

The lipid tail of this compound is a pivotal structural feature that significantly enhances its antimicrobial activity. Through its ability to anchor the molecule to the bacterial cell membrane, the lipid tail increases the local concentration of the antibiotic at its site of action, facilitating more efficient binding to Lipid II and subsequent inhibition of peptidoglycan synthesis. While the individual contributions of the five different A2 lipid tails to the overall activity of the teicoplanin complex require further detailed investigation, it is evident that this lipophilic moiety is a key determinant of teicoplanin's potency. A deeper understanding of the structure-activity relationships of the lipid tail will be invaluable for the rational design of new and improved glycopeptide antibiotics to combat the growing threat of antimicrobial resistance.

References

Teicoplanin A2-5: An In-depth Analysis of Core Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin is a complex glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is not a single compound but a mixture of five major components (A2-1 to A2-5) and four minor ones, all produced by the fermentation of Actinoplanes teichomyceticus.[1][2] These components share a common core structure but differ in the nature of a lipophilic side chain. This guide provides a detailed technical examination of the Teicoplanin A2-5 component, focusing on its core structure, key functional groups, and their roles in its antibacterial activity.

Core Structure of Teicoplanin

All major teicoplanin components are built upon a common aglycone core, known as Teicoplanin A3-1.[2][3] This core is a heptapeptide, meaning it is composed of seven amino acids. These amino acids are linked by peptide and ether bonds to create a rigid, four-ring system.[1] A distinctive feature of this core is the presence of several non-proteinogenic (not found in common proteins) amino acids.[1]

Attached to this central scaffold are three sugar moieties:

-

D-Mannose

-

N-acetyl-β-D-glucosamine

-

N-acyl-β-D-glucosamine [1]

The identity of the fatty acyl group on the third sugar is what differentiates the five A2 components. For This compound , this specific group is a 9-methyldecanoyl chain.[4][5] This lipophilic tail is a critical feature, classifying teicoplanin as a lipoglycopeptide antibiotic.[6]

Figure 1: Hierarchical structure of this compound.

Functional Group Analysis and Structure-Activity Relationship

The potent antibacterial activity of this compound arises from the specific arrangement and interplay of its functional groups.

-

Peptide Backbone (Amide Bonds): The core's peptide backbone forms a rigid cup-like structure. This conformation is crucial for creating a binding pocket that recognizes its bacterial target.[7]

-

Hydroxyl (-OH) and Carboxyl (-COOH) Groups: The numerous hydroxyl groups on the sugar moieties and the peptide core, along with the C-terminal carboxyl group, contribute to the molecule's water solubility and form essential hydrogen bonds with the target peptide.[7]

-

Amino (-NH2) Group: A primary amino group at the N-terminus of the heptapeptide core is a key site for interaction and can be modified to create semi-synthetic derivatives with altered properties.[8][9]

-

Chlorine Atoms (-Cl): Two chlorine atoms are present on two of the tyrosine-derived amino acid residues. These halogen atoms contribute to the rigidity of the structure and enhance binding interactions.[1]

-

Lipophilic Acyl Chain (9-methyldecanoyl): This fatty acid tail is vital for the antibiotic's overall efficacy. It is thought to anchor the molecule to the bacterial cell membrane, increasing its local concentration near the site of cell wall synthesis.[6][7] This anchoring also plays a role in the formation of micelles, which may enhance binding avidity.[7] The lipophilic character of this group makes this compound the most non-polar of the A2 components.[5][10]

The antimicrobial activities of teicoplanin derivatives are highly dependent on their ionic and lipophilic character, as well as the number and type of sugars present.[8]

| Structural Component | Key Functional Groups | Primary Role in Antibacterial Activity |

| Heptapeptide Core | Amide Bonds, Carboxyl, Amino, Chlorine | Forms a rigid binding pocket for the D-Ala-D-Ala target.[1][7] |

| Sugar Moieties | Hydroxyl, Acetamido | Enhance solubility and contribute to target binding.[8] |

| Acyl Side Chain | Alkyl Chain, Amide Bond | Anchors to the bacterial membrane, increases local concentration.[6][7] |

Table 1: Summary of this compound Structural Components and their Functions.

| Property | Value | Reference |

| Molecular Formula | C₈₉H₉₉Cl₂N₉O₃₃ | [4] |

| Molecular Weight | ~1893.7 g/mol | [4] |

| CAS Number | 91032-38-1 | [4] |

Table 2: Physicochemical Properties of this compound.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, such as Lipid II.[1][6]

The process involves several key steps:

-

Binding: The rigid pocket of the teicoplanin core binds with high affinity to the D-Ala-D-Ala moiety of the growing peptidoglycan chain. This binding is stabilized by a network of five hydrogen bonds.[7][11]

-

Steric Hindrance: By sequestering this precursor, teicoplanin physically blocks two crucial enzymes—transglycosylase and transpeptidase—from accessing their substrate.[11]

-

Inhibition of Polymerization: The blockage of transglycosylase prevents the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits, halting the extension of the glycan chains.[2][11]

-

Inhibition of Cross-linking: The blockage of transpeptidase prevents the formation of peptide cross-links between adjacent glycan chains.[11]

The disruption of both processes compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3][12]

Figure 2: Mechanism of action for Teicoplanin.

Experimental Protocols

The structural elucidation and analysis of teicoplanin components rely on advanced analytical techniques.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary method for separating the teicoplanin complex and identifying its individual components.[13]

-

Objective: To separate and identify Teicoplanin A2-1 through A2-5 and other minor components based on their hydrophobicity and mass-to-charge ratio.

-

Methodology:

-

Sample Preparation: A lyophilized powder of teicoplanin is dissolved in a suitable solvent. For biological samples like serum, a protein precipitation step (e.g., with acetonitrile) is performed, followed by centrifugation.[14]

-

Chromatographic Separation: The sample is injected into a reverse-phase HPLC system.

-

Column: A C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm) is commonly used.[15]

-

Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A might be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.[13] The gradient is programmed to increase the proportion of the organic phase (B) over time, eluting the more non-polar components (like A2-5) later than the more polar ones.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[15]

-

-

Detection and Analysis:

-

UV Detection: The column effluent is monitored by a UV detector, often at a wavelength of 279 nm.[15]

-

Mass Spectrometry: The effluent is introduced into a mass spectrometer (e.g., Quadrupole/Time-of-Flight, Q/TOF). High-resolution mass data (MS and MS/MS) are collected to determine the precise molecular weight of each eluting peak, confirming its identity. Fragmentation patterns (MS/MS) are used to further verify the structure.[13]

-

-

Figure 3: Experimental workflow for Teicoplanin analysis.

The antibacterial potency of teicoplanin is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

-

Objective: To find the lowest concentration of teicoplanin that visibly inhibits the growth of a target bacterium.

-

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: A stock solution of teicoplanin is serially diluted (usually two-fold) in a series of tubes or microplate wells containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each dilution is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.

-

Incubation: The microplate or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of teicoplanin in which no visible turbidity (bacterial growth) is observed. Results are typically reported in µg/mL.

-

| Organism | MIC Range (µg/mL) | Reference |

| Clostridioides difficile | 0.06 - 0.5 | [1] |

| Staphylococcus aureus (MRSA) | ≤0.06 - ≥128 | [1] |

Table 3: Example MIC Susceptibility Data for Teicoplanin.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Antibiotics - CAT N°: 20192 [bertin-bioreagent.com]

- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 12. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structure Analysis Strategy of Teicoplanin Components Based on High Performance Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry [journal11.magtechjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.unesp.br [repositorio.unesp.br]

The Genetic Architecture of Teicoplanin A2-5 Production in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a vital glycopeptide antibiotic effective against serious Gram-positive bacterial infections, is a complex secondary metabolite produced by the actinomycete Actinoplanes teichomyceticus. The intricate structure of teicoplanin, particularly its A2 complex comprising five major components (A2-1 to A2-5), arises from a sophisticated biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the genetic underpinnings of Teicoplanin A2-5 production. It delineates the organization of the biosynthetic gene cluster, the functions of key enzymes, the regulatory networks governing its expression, and the genetic basis for self-resistance in the producing organism. Furthermore, this guide summarizes quantitative data on teicoplanin production, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field of antibiotic discovery and development.

The Teicoplanin Biosynthetic Gene Cluster (tei BGC)

The genetic blueprint for teicoplanin biosynthesis is located within a large, contiguous region of the Actinoplanes teichomyceticus chromosome, referred to as the tei biosynthetic gene cluster (BGC). This cluster spans approximately 73-89 kilobase pairs (kb) and contains a multitude of open reading frames (ORFs) that orchestrate the assembly of the teicoplanin molecule.[1][2][3] Sequence analysis has revealed around 39 to 49 putative ORFs within this locus, which are involved in biosynthesis, regulation, export, and self-resistance.[1][2][3]

The core of the teicoplanin molecule is a heptapeptide backbone, which is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[4] This NRPS is encoded by a series of genes within the tei BGC. In addition to the NRPS, the cluster houses genes for a variety of tailoring enzymes that modify the heptapeptide core to generate the final, biologically active teicoplanin complex. These include:

-

Glycosyltransferases: Responsible for attaching sugar moieties to the heptapeptide aglycone.

-

Acyltransferase: Catalyzes the addition of the fatty acid side chain, a key feature of the teicoplanin A2 complex.

-

Halogenases: Incorporate chlorine atoms into specific amino acid residues of the backbone.

-

Cytochrome P450 monooxygenases: Catalyze the cross-linking of aromatic amino acid side chains to form the characteristic rigid, cup-shaped structure of glycopeptide antibiotics.

-

Enzymes for the synthesis of non-proteinogenic amino acids: The teicoplanin backbone is composed of unusual amino acids that are synthesized by dedicated enzymes encoded within the BGC.

Key Biosynthetic and Regulatory Genes

Several key genes within the tei BGC have been characterized, shedding light on their specific roles in teicoplanin production.

Biosynthetic Genes

The synthesis of the teicoplanin heptapeptide precursor is carried out by a non-ribosomal peptide synthetase (NRPS) system.[5] The tei cluster encodes the necessary NRPS modules, with each module responsible for the incorporation of a specific amino acid.

Following the synthesis of the heptapeptide backbone, a series of post-synthesis modifications occur, catalyzed by enzymes encoded within the tei cluster:

-

Glycosylation: Two key glycosyltransferases, encoded by orf1 and orf10**, have been identified.[1] These enzymes catalyze the transfer of N-acetyl-glucosamine to specific sites on the teicoplanin aglycone.[1]

-

Acylation: The product of orf11** has been identified as the key acyltransferase responsible for attaching the fatty acid side chain to the glucosamine moiety, a defining feature of the teicoplanin A2 complex.[1]

-

Halogenation: A single halogenase, the product of tcp21, is believed to be responsible for the chlorination of two aromatic residues in the teicoplanin backbone.[2]

-

Cyclization: Four cytochrome P450 enzymes (OxyA-C, E) are responsible for the oxidative cross-linking of the heptapeptide backbone, which is crucial for the antibiotic's activity.[4]

Regulatory Genes

The expression of the tei BGC is tightly controlled by a network of regulatory genes located within the cluster itself. Two key cluster-situated regulatory genes (CSRGs) are:

-

tei15 :** This gene encodes a Streptomyces antibiotic regulatory protein (SARP)-like transcriptional activator of the StrR family. Overexpression of tei15** leads to a significant increase in teicoplanin production.[6]

-

tei16 :** This gene encodes a LuxR-type transcriptional regulator. It is believed that Tei16* regulates the expression of Tei15*.[7]

The regulatory cascade appears to be initiated by Tei16, which in turn activates the expression of Tei15.[7] Tei15* then acts as the primary activator for the majority of the biosynthetic genes within the tei cluster.[7]

Resistance Genes

To avoid suicide, A. teichomyceticus possesses a self-resistance mechanism. The tei BGC contains homologues of the vanHAX genes, which are known to confer vancomycin resistance in enterococci.[8][9] These genes, organized in an operon, are constitutively expressed and direct the synthesis of modified peptidoglycan precursors that have a lower affinity for teicoplanin, thus protecting the producer organism.[9][10]

Quantitative Data on Teicoplanin Production

The production of teicoplanin, and specifically the composition of the A2 complex, can be significantly influenced by both genetic manipulation and fermentation conditions.

Table 1: Effect of Precursor Supplementation on Teicoplanin A2 Component Distribution

| Precursor Added | T-A2-1 (%) | T-A2-2 (%) | T-A2-3 (%) | T-A2-4 (%) | T-A2-5 (%) | Total T-A2 Yield (Relative to Control) | Reference |

| Control (TM1 Medium) | 7.3 | 73.4 | 10.5 | 2.0 | 6.8 | 100% | [8] |

| L-Valine (2 g/L) | 7.3 | 73.4 | 10.5 | 2.0 | 6.8 | Comparable | [8] |

| L-Isoleucine | - | - | - | Significantly Increased | - | Inhibited | [11] |

| L-Leucine | - | - | - | - | Significantly Increased | Inhibited | [11] |

| Methyl Linoleate | Significantly Increased | - | - | - | - | Inhibited | [11] |

| Methyl Oleate | - | - | Significantly Increased | - | - | Inhibited | [11] |

Note: '-' indicates that specific quantitative data was not provided in the cited source, but a qualitative effect was described.

Table 2: Teicoplanin Production in Different A. teichomyceticus Strains and Fermentation Conditions

| Strain | Fermentation Medium/Condition | Teicoplanin Titer (mg/L) | Reference |

| A. teichomyceticus ATCC 31121 (Wild-Type) | TE/20 Medium | 25 | [7] |

| A. teichomyceticus ATCC 31121 (Wild-Type) | Optimized TM1 Medium | 100 | [7] |

| A. teichomyceticus MSL 1510 (Mutant) | Optimized Production Medium | 1,500 | [1][12] |

| A. teichomyceticus ID9303 (Mutant) | Basal Medium | ~624 | [2] |

| A. teichomyceticus ID9303 (Mutant) | Basal Medium + 0.05% Proline | 3,120 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the genetic basis of teicoplanin production.

Fermentation for Teicoplanin Production

Objective: To cultivate A. teichomyceticus for the production and subsequent analysis of teicoplanin.

Materials:

-

Actinoplanes teichomyceticus strain (e.g., ATCC 31121)

-

Seed medium (e.g., Bennett's agar)

-

Production medium (e.g., TM1 medium: 30 g/L malt extract, 10 g/L glucose, 15 g/L soybean meal, 5 g/L yeast extract)[7]

-

Shake flasks or bioreactor

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Inoculate a loopful of A. teichomyceticus from a stock culture onto a petri dish containing seed medium. Incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a shake flask containing liquid seed medium with spores from the plate. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days. For bioreactor cultivation, maintain parameters such as pH (around 7.0), temperature (28-30°C), and dissolved oxygen.[12]

-

Sampling and Analysis: Withdraw samples at regular intervals to monitor growth (e.g., dry cell weight) and teicoplanin production.

Quantification of Teicoplanin by HPLC

Objective: To separate and quantify the different components of the teicoplanin A2 complex.

Materials:

-

Fermentation broth sample

-

Methanol or other suitable solvent for extraction

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile and trifluoroacetic acid in water)

-

Teicoplanin standard

Protocol:

-

Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant with a suitable organic solvent. Evaporate the solvent and redissolve the residue in the mobile phase.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Separation: Use a C18 column and a suitable gradient elution program to separate the teicoplanin components.

-

Detection: Monitor the elution profile at a specific wavelength (e.g., 277 nm).

-

Quantification: Identify and quantify the peaks corresponding to the teicoplanin A2 components by comparing their retention times and peak areas with those of a known standard.

Gene Knockout using CRISPR-Cas9 (Generalized Protocol for Actinomycetes)

Objective: To inactivate a target gene within the tei BGC to study its function.

Materials:

-

A. teichomyceticus strain

-

CRISPR-Cas9 vector for actinomycetes (containing Cas9 nuclease and a guide RNA expression cassette)

-

Homology arms (left and right) flanking the target gene

-

Protoplast transformation reagents (e.g., lysozyme, PEG)

-

Selective agar plates

Protocol:

-

Guide RNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Vector Construction: Clone the gRNA into the CRISPR-Cas9 vector.

-

Donor DNA Construction: Amplify the left and right homology arms (approx. 1-2 kb each) flanking the target gene and clone them into a suitable vector or provide as linear DNA.

-

Protoplast Preparation: Grow A. teichomyceticus and treat with lysozyme to generate protoplasts.

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA using PEG-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on selective media. Screen the resulting colonies by PCR to identify mutants where the target gene has been deleted through homologous recombination.

-

Verification: Confirm the gene knockout by Southern blotting or sequencing.

Heterologous Expression of Biosynthetic Genes (Generalized Protocol)

Objective: To express a gene from the tei BGC in a heterologous host (e.g., E. coli or a model actinomycete) to characterize the function of the encoded enzyme.

Materials:

-

Gene of interest from the tei BGC

-

Expression vector suitable for the chosen host (e.g., pET series for E. coli)

-

Competent cells of the heterologous host

-

Inducer (e.g., IPTG for E. coli)

-

Culture media

Protocol:

-

Gene Cloning: Amplify the target gene from A. teichomyceticus genomic DNA and clone it into the expression vector.

-

Transformation: Transform the expression construct into the competent host cells.

-

Expression: Grow the transformed cells to a suitable density and induce gene expression with the appropriate inducer.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if a His-tag was used).

-

Enzyme Assay: Perform an in vitro assay with the purified enzyme and its putative substrate to confirm its catalytic activity.

Visualizing Pathways and Workflows

Diagram 1: Simplified Teicoplanin Biosynthetic Pathway

Caption: Overview of the major steps in the biosynthesis of the Teicoplanin A2 complex.

Diagram 2: Regulatory Cascade for Teicoplanin Biosynthesis

Caption: Simplified regulatory cascade controlling the expression of the tei BGC.

Diagram 3: Experimental Workflow for Gene Function Analysis

Caption: A typical workflow for elucidating the function of a gene in the teicoplanin BGC.

Conclusion

The production of the Teicoplanin A2 complex by Actinoplanes teichomyceticus is a tightly regulated process orchestrated by a large and complex biosynthetic gene cluster. Understanding the genetic basis of this production is paramount for the rational design of strain improvement strategies and for the generation of novel teicoplanin analogues through biosynthetic engineering. This guide has provided a comprehensive overview of the current knowledge in this field, from the organization of the tei BGC to the functions of key genes and the regulatory circuits that control them. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further unravel the intricacies of teicoplanin biosynthesis or to harness its genetic potential for the development of new and improved glycopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. pure.rug.nl [pure.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Teicoplanin A2-5 Self-Association and Aggregation in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent for treating severe Gram-positive bacterial infections. Its clinical efficacy and formulation stability are intrinsically linked to its physicochemical behavior in aqueous solutions, particularly its propensity for self-association and aggregation. This technical guide provides an in-depth analysis of the self-association and aggregation of Teicoplanin A2-5, the major components of the teicoplanin complex. It synthesizes quantitative data from key experimental studies, details relevant experimental protocols, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a complex of several closely related lipoglycopeptide components, with the A2 series (A2-1 to A2-5) being the most abundant and clinically relevant. These components share a common heptapeptide core but differ in the acyl side chains attached to a glucosamine residue. This structural feature imparts amphiphilic properties to the molecule, driving its self-association in aqueous environments. Understanding the dynamics of this process is crucial for optimizing drug formulation, ensuring bioavailability, and predicting potential interactions in vivo. This guide will delve into the quantitative aspects, methodologies, and mechanistic models of this compound self-association and aggregation.

Quantitative Analysis of this compound Self-Association

The self-association of Teicoplanin A2 is a concentration-dependent phenomenon, leading to the formation of large, multi-meric structures. The following tables summarize the key quantitative data obtained from hydrodynamic studies.

Table 1: Concentration-Dependent Self-Association of Teicoplanin A2[1][2][3]

| Concentration (mg/mL) | Weight-Average Molar Mass (Mw,app) ( g/mol ) | Sedimentation Coefficient (s20,w) (S) | Aggregate Size (~mers) |

| 0 (extrapolated) | 1,900 ± 100 | ~0.7 (predicted for unimer) | 1 |

| > 1.0 | 35,400 ± 1,000 | ~4.65 | ~19 ± 1 |

Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20°C (for sedimentation velocity) and 7°C (for sedimentation equilibrium).

Table 2: Hydrodynamic Properties of Teicoplanin A2 Monomers and Aggregates[2][3]

| Species | Molar Mass ( g/mol ) | Sedimentation Coefficient (s20,w) (S) | Intrinsic Viscosity [η] (mL/g) | Hydrodynamic Radius (rh) (nm) |

| Monomer (in 6M GuHCl) | 1,750 ± 350 | 1.17 ± 0.01 | - | - |

| ~19-mer Aggregate | 35,400 ± 1,000 | ~4.65 | 3.2 ± 0.1 | 3.2 (at 12.5 mg/mL) |

Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20°C.

Table 3: Particle Size of Teicoplanin A2 Aggregates from Dynamic Light Scattering (DLS)[3]

| Concentration (mg/mL) | z-Average Hydrodynamic Radius (rz) (nm) |

| 0.125 | Smaller size distribution |

| 1.25 | Intermediate size distribution |

| 12.5 | ~3.2 |

Experimental Conditions: Phosphate chloride buffer (pH 6.8, I = 0.10 M), Temperature = 20.0°C.

Mechanistic Insights into Self-Association

The self-association of Teicoplanin A2 is thought to be a cooperative process, where monomeric units assemble into a larger, stable structure. The data suggests the formation of a micellar-like aggregate, with the hydrophobic acyl chains sequestered in the core and the hydrophilic glycopeptide portions exposed to the aqueous solvent. This model is consistent with the observed globular nature of the ~19-mer aggregate.[1]

Caption: A diagram illustrating the concentration-dependent self-association of this compound monomers into a globular, multi-meric aggregate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound self-association. The following sections outline the protocols for key experimental techniques.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for characterizing the hydrodynamic properties of macromolecules and their interactions in solution.

-

Objective: To determine the sedimentation coefficient distribution and identify the presence of different oligomeric species.

-

Instrumentation: Beckman Coulter Optima XL-I Analytical Ultracentrifuge.

-

Sample Preparation: Teicoplanin A2 is dissolved in phosphate-chloride buffered saline (pH ~6.8, I = 0.1 mol/L). A range of concentrations (e.g., 0-10 mg/mL) should be prepared.

-

Procedure:

-

Load 400 µL of the sample and reference buffer into 12 mm double-sector epoxy centerpieces.

-

Equilibrate the rotor and cells to 20.0°C.

-

Centrifuge the samples at a high speed (e.g., 50,000 rpm).

-

Acquire radial concentration profiles at regular intervals using absorbance optics (e.g., at 280 nm).

-

-

Data Analysis: The sedimentation coefficient distribution is calculated from the rate of movement of the solute boundary using software such as SEDFIT. This provides information on the size and shape of the sedimenting species.

-

Objective: To determine the weight-average molar mass of Teicoplanin A2 at different concentrations.

-

Instrumentation: Beckman Coulter Optima XL-I Analytical Ultracentrifuge.

-

Sample Preparation: Similar to sedimentation velocity.

-

Procedure:

-

Load 100 µL of the sample and reference buffer into 12 mm double-sector epoxy cells.

-

Centrifuge the samples at a lower speed (e.g., 45,000 rpm) for an extended period (~48 hours) at a controlled temperature (e.g., 7°C) to allow the system to reach equilibrium.

-

Acquire the final radial concentration distribution using absorbance optics.

-

-

Data Analysis: The equilibrium concentration gradient is used to determine the molar mass of the solute using software such as SEDFIT-MSTAR.

Caption: A flowchart outlining the key steps in studying this compound self-association using Analytical Ultracentrifugation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in solution.

-

Objective: To determine the hydrodynamic radius of Teicoplanin A2 aggregates at different concentrations.

-

Instrumentation: A DLS instrument such as a Malvern Zetasizer.

-

Sample Preparation: Teicoplanin A2 solutions are prepared in phosphate-chloride buffer (pH ~6.8, I = 0.1 mol/L) at various concentrations (e.g., 0.125, 1.25, and 12.5 mg/mL). The solutions should be filtered through a low-binding filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Procedure:

-

Pre-equilibrate the instrument to the desired temperature (e.g., 20.0°C).

-

Transfer the filtered sample to a clean, dust-free cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

-

Perform the measurement, collecting the scattered light intensity fluctuations over time.

-

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation. Software provided with the instrument is typically used for this analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to monitor aggregation by observing changes in light scattering.

-

Objective: To detect the onset and extent of this compound aggregation.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Sample Preparation: Prepare this compound solutions at various concentrations in the desired buffer.

-

Procedure:

-

Measure the absorbance spectrum of the this compound solutions over a wavelength range (e.g., 250-600 nm).

-

An increase in absorbance across the spectrum, particularly at higher wavelengths (e.g., >340 nm), which is not due to a specific chromophore, is indicative of light scattering by aggregates.

-

The aggregation process can be monitored over time by taking repeated spectral measurements.

-

-

Data Analysis: The change in absorbance at a non-absorbing wavelength (e.g., 400 nm) can be plotted against time or concentration to follow the kinetics of aggregation.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive method to probe changes in the local environment of fluorophores, which can be altered upon aggregation.

-

Objective: To monitor conformational changes and the formation of hydrophobic pockets during this compound aggregation.

-

Instrumentation: A spectrofluorometer.

-

Methodologies:

-

Intrinsic Fluorescence: Teicoplanin contains aromatic amino acid residues that fluoresce. Changes in the emission spectrum (e.g., a shift in the maximum emission wavelength or a change in intensity) upon aggregation can be monitored. The sample is typically excited at around 280 nm or 295 nm (to selectively excite tryptophan), and the emission spectrum is recorded.

-

Extrinsic Fluorescence: Dyes such as Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS) can be used. These dyes exhibit enhanced fluorescence upon binding to amyloid-like structures (ThT) or exposed hydrophobic surfaces (ANS) that may form during aggregation. The sample is incubated with the dye, and the fluorescence emission is measured at the appropriate excitation and emission wavelengths for the specific dye.

-

-

Procedure:

-

Prepare this compound solutions at the desired concentrations.

-

For extrinsic fluorescence, add a small aliquot of the dye stock solution.

-

Measure the fluorescence emission spectrum or the intensity at a fixed wavelength over time.

-

-

Data Analysis: An increase in fluorescence intensity and/or a blue shift in the emission maximum can indicate aggregation.

Thermodynamic Considerations

While extensive hydrodynamic data is available, there is a notable absence of studies specifically investigating the thermodynamics of this compound self-association using techniques like Isothermal Titration Calorimetry (ITC). Such studies would be invaluable for determining the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of the self-association process. This information would provide a deeper understanding of the driving forces behind aggregation, such as whether it is primarily driven by hydrophobic interactions (positive ΔS) or hydrogen bonding and van der Waals interactions (negative ΔH).

For context, thermodynamic analyses of teicoplanin's interaction with its biological targets, such as bacterial cell-wall peptide analogues, have been performed, revealing the contributions of different molecular groups to the binding process.[2] A similar approach applied to self-association would be highly beneficial.

Conclusion

The self-association and aggregation of this compound in aqueous solution are complex, concentration-dependent processes that culminate in the formation of a stable, globular ~19-mer aggregate. This behavior is primarily driven by the amphiphilic nature of the molecule. A thorough understanding of these phenomena, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of stable teicoplanin formulations and for predicting its behavior in a clinical setting. Future research focusing on the thermodynamics of self-association will further elucidate the fundamental forces governing this critical aspect of teicoplanin's physicochemical properties.

References

- 1. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic analysis of the interaction of the antibiotic teicoplanin and its aglycone with cell-wall peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Teicoplanin A2-5 in Human Plasma using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive method for the quantification of Teicoplanin A2-5 in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the A2 group being the most prominent. Accurate quantification of specific components like A2-5 is crucial for pharmacokinetic and therapeutic drug monitoring studies. This method involves a straightforward protein precipitation step for sample preparation and offers excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] It is not a single entity but a complex of five major components (A2-1 through A2-5) and four minor ones.[1][2] These components share a common glycopeptide core but differ in the acyl side chains attached to the N-acyl-β-D-glucosamine moiety.[1][3] this compound is characterized by a 9-methyldecanoyl side chain.[4]

The relative proportions of these components can influence the overall efficacy and safety profile of the drug. Therefore, a specific and accurate analytical method for the quantification of individual components like this compound in biological matrices is essential for detailed pharmacokinetic assessments and to support therapeutic drug monitoring. This application note presents a validated HPLC-MS/MS method for the reliable determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Vancomycin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical Column: Hypersil Gold C8 or equivalent (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 2.7 µm)[5][6]

Chromatographic and Mass Spectrometric Conditions

A summary of the HPLC and MS/MS conditions is provided in the table below.

| Parameter | Condition |

| HPLC System | |

| Column | Hypersil Gold C8 (or equivalent C18 column)[5] |

| Mobile Phase A | 0.1% Formic acid in water[7] |

| Mobile Phase B | 0.1% Formic acid in a 5:1 (v/v) acetonitrile-water mixture[7] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 6 minutes[8] |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | This compound: m/z 947.4 -> 316.2 (example, specific values may need optimization) Vancomycin (IS): m/z 724.9 -> 144.1[9] |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a water/acetonitrile (1:1, v/v) mixture.

-

Calibration Standards (CS) and Quality Controls (QC): Spike drug-free human plasma with the working standard solutions to obtain a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, CS, or QC into the corresponding labeled tube.[7]

-

Add 35 µL of the internal standard working solution (e.g., 100 mg/L Vancomycin).[7]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[7][9]

-

Vortex the tubes for 1 minute to ensure thorough mixing.[7][9]

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[7][9]

-

Add 200 µL of Mobile Phase A to the vial and vortex briefly.[7][9]

-

The sample is now ready for injection into the HPLC-MS/MS system.

Results and Discussion

The developed HPLC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

| Validation Parameter | Result |

| Linearity Range | 1.56 - 100 mg/L[7][9] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.00 mg/L[7][9] |

| Intra-day Precision (%CV) | < 15%[8] |

| Inter-day Precision (%CV) | < 15%[8] |

| Accuracy (% Bias) | Within ±15%[8] |

| Recovery | > 85% |

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The run time of approximately 6 minutes allows for high-throughput analysis of samples.

Visualization of Experimental Workflow

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in a research or clinical setting.

References